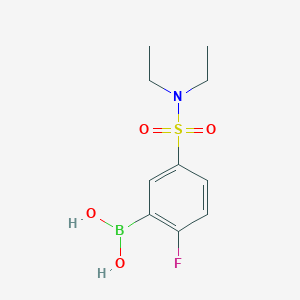
(5-(N,N-ジエチルスルファモイル)-2-フルオロフェニル)ボロン酸
説明
(5-(N,N-diethylsulfamoyl)-2-fluorophenyl)boronic acid is a useful research compound. Its molecular formula is C10H15BFNO4S and its molecular weight is 275.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5-(N,N-diethylsulfamoyl)-2-fluorophenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-(N,N-diethylsulfamoyl)-2-fluorophenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
ボロン酸誘導体の合成
(5-(N,N-ジエチルスルファモイル)-2-フルオロフェニル)ボロン酸: は、ボロン酸誘導体の合成における重要な前駆体です。 これらの誘導体はボロン酸よりも研究されていませんが、2つのC–B結合と1つのB–O結合により、ルイス酸性が向上しています 。それらは以下に使用されます。
蛍光プローブの開発
この化合物は、PBA-BODIPY色素の合成に組み込むことができます 。これらの色素は、フェニルボロン酸部分の受容体様能力とBODIPY誘導体の汎用性を組み合わせ、以下をもたらします。
C–H官能化
この化合物は、メタ選択的C–H官能化の基質として機能します 。このプロセスは、保護基や反復的クロスカップリングで使用される安定なボロン酸誘導体であるMIDAボロン酸塩によって指示され、以下をもたらします。
特性
IUPAC Name |
[5-(diethylsulfamoyl)-2-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BFNO4S/c1-3-13(4-2)18(16,17)8-5-6-10(12)9(7-8)11(14)15/h5-7,14-15H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBYWNDSBBYYNDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)S(=O)(=O)N(CC)CC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BFNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


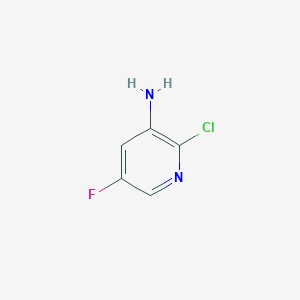
![1,1,1-Trifluoro-3-[(2-methylphenyl)amino]propan-2-ol](/img/structure/B1531266.png)
![1-[6-(Propan-2-yl)pyrimidin-4-yl]azetidine-3-carboxylic acid](/img/structure/B1531269.png)
![1-[(3-Fluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1531271.png)
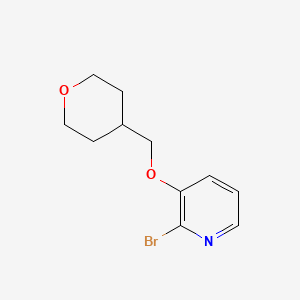
![3-[4-(Propan-2-yl)phenoxy]propane-1-sulfonyl chloride](/img/structure/B1531273.png)

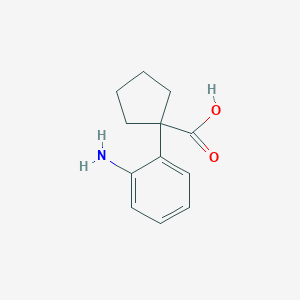
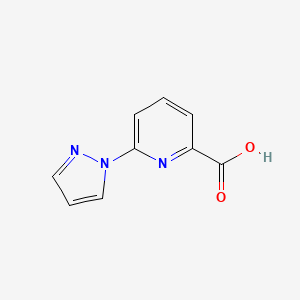
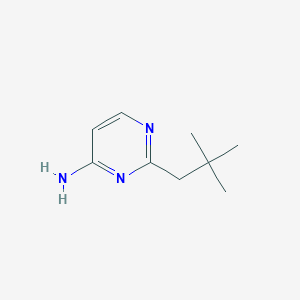

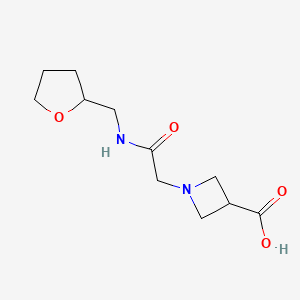
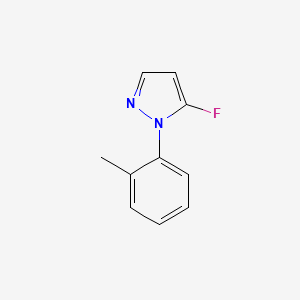
![5-chloro-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride](/img/structure/B1531286.png)
